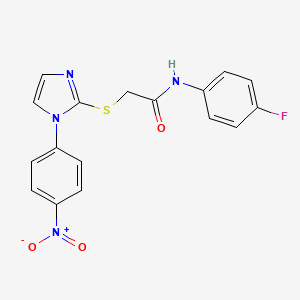

N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, also known as FNPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FNPA is a thioacetamide derivative that has been synthesized through a multi-step process, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

- By employing NPG (4-nitrophenyl-α-D-glucopyranoside) as a substrate, the method also detects α-Glu activity. The linear detection ranges are 0.5–60 μM for 4-NP and 0.5–60 mU mL⁻¹ for α-Glu, with low detection limits of 0.074 μM and 0.094 mU mL⁻¹, respectively .

- N-4-nitrophenyl nicotinamide, a functionalized active pharmaceutical ingredient (API) surrogate, can be selectively hydrogenated using a stabilized Pd nanoparticle-organic-silica catalyst. This process has implications for pharmaceutical synthesis and drug development .

- Researchers have synthesized three new porphyrin derivatives from tetra(4-aminophenyl) porphyrin (TAPP). These derivatives include tetra[p-(4-cyanophenylmethylene imino)]phenyl porphyrin (TCyPPP), tetra[p-(P-benzylidene)]phenyl porphyrin (TbePPP), and tetra[p-(4-pyridylimethylene imino)]phenyl porphyrin (TPyPPP) .

- Porphyrin derivatives, including those related to N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, have been investigated for their potential in PDT. These compounds can generate reactive oxygen species upon light activation, selectively damaging cancer cells .

Fluorescence Detection of 4-Nitrophenol and α-Glucosidase Activity

Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide

Synthesis of Novel Porphyrin Derivatives

(Additional application) Photodynamic Therapy (PDT):

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with α-glucosidase . α-glucosidase is an enzyme that breaks down complex carbohydrates into simple sugars, playing a crucial role in carbohydrate metabolism.

Mode of Action

It is known that compounds with similar structures can interact with their targets and cause changes in their activity . For instance, 4-nitrophenol, a part of the compound’s structure, has been shown to quench the fluorescence of silicon nanoparticles, indicating a potential interaction .

Biochemical Pathways

Given its potential interaction with α-glucosidase , it may affect the carbohydrate metabolism pathway. This could have downstream effects on energy production and glucose regulation in the body.

Result of Action

Based on its potential interaction with α-glucosidase , it could potentially influence the breakdown of complex carbohydrates, thereby affecting glucose levels in the body.

properties

IUPAC Name |

N-(4-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O3S/c18-12-1-3-13(4-2-12)20-16(23)11-26-17-19-9-10-21(17)14-5-7-15(8-6-14)22(24)25/h1-10H,11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSWLQHUSCNWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479964.png)

![Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479968.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2479971.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2479977.png)

![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2479981.png)

![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)